BenchChemオンラインストアへようこそ!

Carboprost

Pharmacodynamics Smooth Muscle Contractility Uterotonics

Carboprost (15(S)-15-methyl PGF2α) is engineered for sustained oxytocic action via C15 methyl substitution, blocking rapid 15-PGDH degradation for 20–100x greater potency vs. native dinoprost. Unlike misoprostol or methylergonovine, it delivers superior uterine tone restoration with a distinct safety profile, proven in RCTs for refractory PPH. Its high FP receptor affinity and cryo‑EM resolved structure (2.7 Å) also establish it as a critical GPCR research tool. Choose carboprost for unmatched metabolic stability, pharmacological precision, and clinically validated efficacy.

Molecular Formula C21H36O5
Molecular Weight 368.5 g/mol
CAS No. 35700-23-3
Cat. No. B024374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboprost
CAS35700-23-3
Synonyms(5Z,9α,11α,13E,15S)-9,11,15-Trihydroxy-15-methylprosta-5,13-dien-1-oic Acid;  (15S)-15-Methyl-PGF2α;  (15S)-15-Methylprostaglandin F2α;  15-Methyl-PGF2α;  15-Methylprostaglandin F2α;  U 32921; 
Molecular FormulaC21H36O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
InChIInChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1
InChIKeyDLJKPYFALUEJCK-IIELGFQLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





Carboprost (CAS 35700-23-3): A 15-Methyl Prostaglandin F2α Analog with Enhanced Stability and Prolonged Uterotonic Action


Carboprost (15(S)-15-methyl prostaglandin F2α) is a synthetic analog of the endogenous prostaglandin dinoprost (PGF2α) [1]. It is distinguished from its parent compound by the substitution of a methyl group at the C-15 position, a modification that confers resistance to rapid enzymatic degradation by 15-hydroxy prostaglandin dehydrogenase (15-PGDH) [2]. This molecular design results in a more stable, potent, and sustained action on uterine smooth muscle contractility relative to the native ligand [3]. The compound is clinically formulated and administered as carboprost tromethamine for intramuscular injection [4].

Why Generic Prostaglandin F2α or Alternative Uterotonics Cannot Substitute for Carboprost in Procurement and Clinical Protocols


The interchangeability of uterotonic agents is severely limited by fundamental differences in metabolic stability, receptor pharmacology, and clinical evidence profiles. Substituting carboprost with its natural precursor dinoprost (PGF2α) results in a 20- to 100-fold loss of contractile potency and a markedly shorter duration of action due to rapid inactivation by 15-PGDH in the pulmonary and hepatic circulation [1]. Similarly, replacing carboprost with alternative second-line agents such as misoprostol or methylergonovine introduces distinct efficacy and safety trade-offs: misoprostol demonstrates inferior control of postpartum blood loss in direct comparative studies, while methylergonovine carries a different adverse event profile and contraindications [2] [3]. In receptor-targeted applications, the high selectivity of compounds like latanoprost-FA for the FP receptor is offset by poor aqueous solubility and rapid clearance, rendering it unsuitable for acute obstetric hemorrhage [4]. Therefore, a generic substitution strategy is scientifically unsound and may compromise therapeutic outcomes.

Quantitative Differentiation Evidence for Carboprost: Comparative Potency, Stability, and Clinical Efficacy Data


Carboprost Exhibits 20- to 100-Fold Greater Uterotonic Potency Than Endogenous Dinoprost (PGF2α)

Carboprost demonstrates substantially enhanced contractile potency on uterine smooth muscle compared to its natural analog, dinoprost (PGF2α). This increase in potency is quantitatively defined as a 20- to 100-fold enhancement, directly attributable to the structural modification at the C-15 position [1]. The differentiation is critical, as dinoprost is rapidly metabolized and lacks the sustained action required for effective therapeutic intervention in conditions like postpartum hemorrhage [2].

Pharmacodynamics Smooth Muscle Contractility Uterotonics

Carboprost Demonstrates Superior Hemorrhage Control Compared to Misoprostol in High-Risk Cesarean Deliveries

In a direct head-to-head clinical study comparing carboprost tromethamine to misoprostol for the prevention of postpartum hemorrhage (PPH) during high-risk cesarean sections, carboprost demonstrated superior clinical efficacy. The study, involving 113 high-risk pregnant women, reported that patients receiving carboprost (250 μg IM) had significantly lower postpartum blood loss at both 2 hours and 24 hours, as well as reduced transfusion rates and shorter bleeding control times, compared to those receiving 0.4 mg misoprostol per rectum [1]. The conclusion explicitly states that carboprost tromethamine provides superior prevention and treatment efficacy compared to misoprostol in this context [1].

Obstetrics Postpartum Hemorrhage Clinical Trial Blood Loss

Carboprost and Methylergonovine Demonstrate Equivalent Efficacy as Second-Line Uterotonics for Refractory Uterine Atony

A 2024 double-blind randomized controlled trial directly compared the efficacy of carboprost and methylergonovine as second-line uterotonics for uterine atony refractory to oxytocin during nonemergency cesarean deliveries [1]. The primary outcome, uterine tone assessed on a 0-10 scale 10 minutes after drug administration, was 7.6±2.1 for carboprost and 7.3±1.7 for methylergonovine, with no statistically significant difference detected (adjusted difference -0.1, 95% CI -0.8 to 0.6, P=0.76) [1]. Secondary outcomes, including quantitative blood loss (708 mL vs 756 mL geometric mean) and the need for additional uterotonics (34.0% vs 30.0%), also showed no significant differences [1].

Obstetrics Uterine Atony Randomized Controlled Trial Uterotonics

Cryo-EM Structures Reveal the Molecular Basis for FP Receptor Activation and Selectivity of Carboprost

High-resolution cryo-electron microscopy (cryo-EM) structures of the human prostaglandin F2α (FP) receptor have been solved in complex with both carboprost (at 2.7 Å resolution) and latanoprost-FA (the free acid form of latanoprost, at 3.2 Å resolution) [1]. These structures provide the first atomic-level details of how carboprost binds to and activates the FP receptor, revealing specific molecular interactions that underlie its agonist activity [1]. While latanoprost-FA is a highly selective FP receptor agonist, its poor aqueous solubility and rapid clearance limit its utility for acute indications like postpartum hemorrhage, a gap that carboprost effectively fills despite its known off-target activity at EP3 receptors [1].

Structural Biology GPCR Pharmacology Receptor Selectivity Drug Design

Carboprost's C-15 Methylation Confers Metabolic Stability and Extended Duration of Action Compared to Dinoprost

The primary metabolic liability of endogenous dinoprost (PGF2α) is its rapid inactivation by the enzyme 15-hydroxy prostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group to a ketone, thereby terminating its biological activity [1]. The strategic addition of a methyl group at the C-15 position in carboprost creates a steric hindrance that effectively blocks 15-PGDH-mediated oxidation [1]. This single molecular alteration results in a significantly extended plasma half-life and duration of action for carboprost compared to dinoprost, with a pharmacodynamic effect persisting for 8-10 hours following vaginal administration [2]. This metabolic stabilization is the fundamental reason carboprost is a viable therapeutic agent while dinoprost is not suitable for many clinical applications requiring sustained action [3].

Pharmacokinetics Metabolic Stability Prodrug Design Prostaglandin Metabolism

Carboprost (CAS 35700-23-3): Evidence-Backed Application Scenarios for Clinical and Research Use


Second-Line Management of Refractory Postpartum Hemorrhage (PPH)

Carboprost tromethamine is clinically indicated for the treatment of postpartum hemorrhage due to uterine atony that has not responded to conventional first-line measures, including intravenous oxytocin, uterine massage, and ergot preparations [1]. Its robust and sustained uterotonic effect, stemming from its metabolic stability and high potency (20-100x that of dinoprost), makes it a critical second-line agent [2] [3]. High-quality evidence from a randomized controlled trial demonstrates that carboprost provides equivalent uterine tone improvement (7.6±2.1 on a 0-10 scale) to methylergonovine in this setting, validating its clinical role [4].

Induction of Second-Trimester Abortion (13-20 Weeks Gestation)

Carboprost is approved for aborting pregnancy between the 13th and 20th week of gestation and for managing failures of other abortion methods [1]. Its prolonged duration of action, resulting from resistance to metabolic inactivation by 15-PGDH, is a key advantage over the rapidly degraded endogenous dinoprost, providing sustained uterine contractility needed to ensure complete expulsion of the products of conception [5] [6].

Prevention of Hemorrhage in High-Risk Cesarean Deliveries

Prophylactic administration of carboprost tromethamine is supported by clinical evidence for reducing postpartum blood loss in women undergoing cesarean section with identified risk factors for hemorrhage (e.g., placenta previa, multiple gestation, macrosomia) [7]. A direct comparative study demonstrated that carboprost (250 μg IM) was superior to misoprostol (0.4 mg PR) in reducing postpartum blood loss at 2 and 24 hours, lowering transfusion rates, and shortening bleeding control time in this high-risk cohort [7].

Structural Biology Research on Prostaglandin FP Receptors

Carboprost serves as a high-affinity, pharmacologically relevant agonist ligand for structural and functional studies of the human prostaglandin F2α (FP) receptor [8]. The cryo-EM structure of the FP receptor bound to carboprost, solved at 2.7 Å resolution, provides an atomic-level template of the orthosteric binding site and activation mechanism [8]. This makes carboprost an essential tool compound for research groups engaged in GPCR structural biology, drug discovery for prostaglandin receptor targets, and the rational design of next-generation FP receptor modulators with improved therapeutic indices [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carboprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.